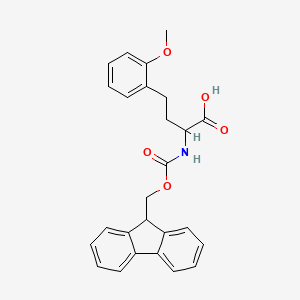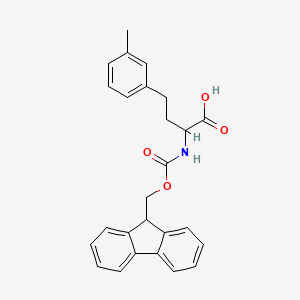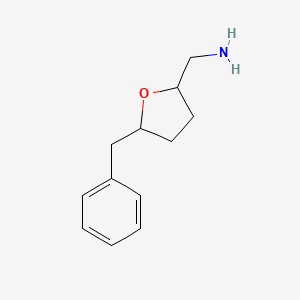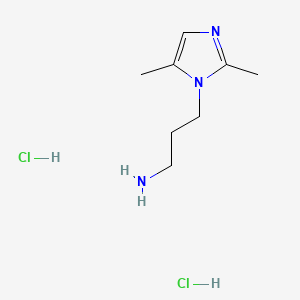
3-(2,5-dimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le dihydrochlorure de 3-(2,5-diméthyl-1H-imidazol-1-yl)propan-1-amine est un composé chimique appartenant à la classe des dérivés de l'imidazole. L'imidazole est un composé hétérocyclique à cinq chaînons contenant deux atomes d'azote en positions non adjacentes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du dihydrochlorure de 3-(2,5-diméthyl-1H-imidazol-1-yl)propan-1-amine implique généralement les étapes suivantes :
Formation du cycle imidazole : Le cycle imidazole peut être synthétisé par cyclisation d'amido-nitriles en présence d'un catalyseur au nickel..
Formation du sel de dihydrochlorure : La dernière étape implique la conversion de la base libre en son sel de dihydrochlorure par traitement avec de l'acide chlorhydrique..
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement des étapes similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés pourrait améliorer l'efficacité et l'extensibilité.
Analyse Des Réactions Chimiques
Types de réactions
Le dihydrochlorure de 3-(2,5-diméthyl-1H-imidazol-1-yl)propan-1-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les N-oxydes d'imidazole correspondants.
Réduction : Les réactions de réduction peuvent convertir le cycle imidazole en dérivés de l'imidazoline.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe amine.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des nucléophiles comme les halogénures d'alkyle ou les chlorures d'acyle peuvent être utilisés en conditions basiques.
Principaux produits
Oxydation : N-oxydes d'imidazole.
Réduction : Dérivés de l'imidazoline.
Substitution : Divers dérivés d'imidazole substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le dihydrochlorure de 3-(2,5-diméthyl-1H-imidazol-1-yl)propan-1-amine a plusieurs applications de recherche scientifique :
Chimie médicinale : Il peut être utilisé comme bloc de construction pour la synthèse de composés pharmaceutiques présentant des activités antibactériennes, antifongiques et anticancéreuses potentielles..
Études biologiques : Le composé peut être utilisé dans des études impliquant l'inhibition enzymatique et la liaison aux récepteurs en raison de sa partie imidazole..
Science des matériaux : Il peut être utilisé dans le développement de matériaux fonctionnels, notamment des catalyseurs et des capteurs..
Mécanisme d'action
Le mécanisme d'action du dihydrochlorure de 3-(2,5-diméthyl-1H-imidazol-1-yl)propan-1-amine implique son interaction avec des cibles biologiques telles que les enzymes et les récepteurs. Le cycle imidazole peut se coordonner avec des ions métalliques dans les sites actifs des enzymes, inhibant leur activité. De plus, le groupe amine peut former des liaisons hydrogène avec les sites récepteurs, modulant leur fonction .
Applications De Recherche Scientifique
3-(2,5-dimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding due to its imidazole moiety.
Material Science: It can be utilized in the development of functional materials, including catalysts and sensors.
Mécanisme D'action
The mechanism of action of 3-(2,5-dimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the amine group can form hydrogen bonds with receptor sites, modulating their function .
Comparaison Avec Des Composés Similaires
Composés similaires
- Dihydrochlorure de 3-(2-méthyl-1H-imidazol-1-yl)propan-1-amine
- Dihydrochlorure de 3-(5-méthyl-1H-imidazol-1-yl)propan-1-amine
Unicité
Le dihydrochlorure de 3-(2,5-diméthyl-1H-imidazol-1-yl)propan-1-amine est unique en raison de la présence de deux groupes méthyle sur le cycle imidazole, ce qui peut influencer sa réactivité chimique et son activité biologique. Cette caractéristique structurale peut améliorer son affinité de liaison à certaines cibles biologiques par rapport à des composés similaires avec moins de substitutions méthyles ou aucune.
Propriétés
Formule moléculaire |
C8H17Cl2N3 |
|---|---|
Poids moléculaire |
226.14 g/mol |
Nom IUPAC |
3-(2,5-dimethylimidazol-1-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H15N3.2ClH/c1-7-6-10-8(2)11(7)5-3-4-9;;/h6H,3-5,9H2,1-2H3;2*1H |
Clé InChI |
UPMGOUSTOVDDLN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N1CCCN)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-tert-Butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B12307505.png)
![Bis{[mu-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II)](/img/structure/B12307506.png)
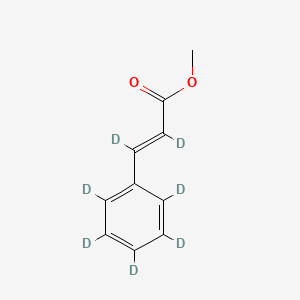
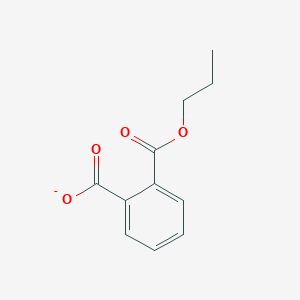
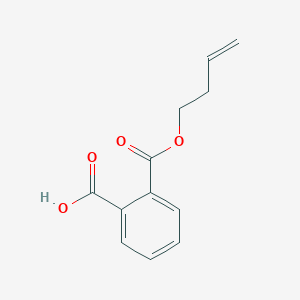
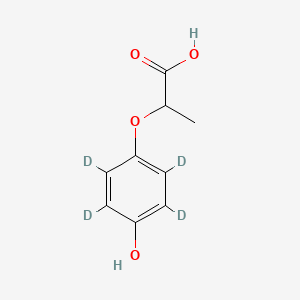
![Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate](/img/structure/B12307535.png)
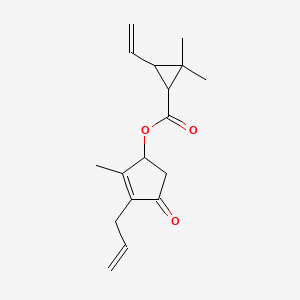
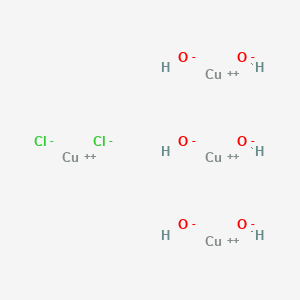
![2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12307567.png)
